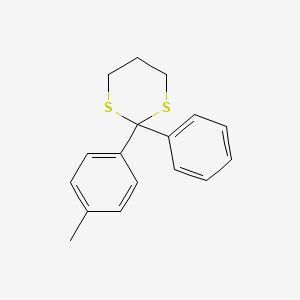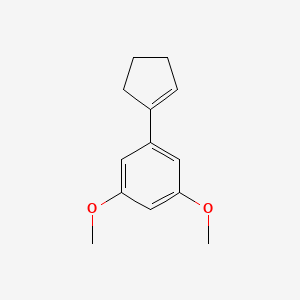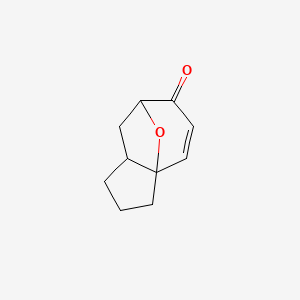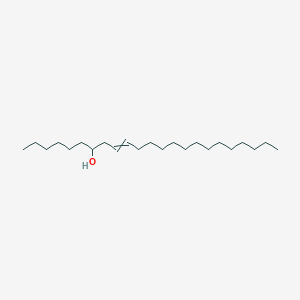
Tricos-9-en-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricos-9-en-7-ol is an organic compound with the molecular formula C23H46O. It is a long-chain alcohol with a double bond at the ninth carbon and a hydroxyl group at the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Tricos-9-en-7-ol involves the metallation of cis-1,9-octadecadiene with an organomagnesium halide, producing cis-9-octadecenylmagnesium halide. This intermediate is then alkylated with n-pentyl halide to form the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Tricos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tricos-9-en-7-one or Tricos-9-en-7-al.
Reduction: Tricosan-7-ol.
Substitution: Tricos-9-en-7-chloride or Tricos-9-en-7-bromide.
科学的研究の応用
Tricos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems.
Medicine: Research is being conducted on its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the formulation of fragrances, lubricants, and surfactants.
作用機序
The mechanism of action of Tricos-9-en-7-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity to different molecular targets.
類似化合物との比較
Similar Compounds
(Z)-Octadec-9-en-1-ol: A long-chain alcohol with a double bond at the ninth carbon.
Octadecan-1-ol: A saturated long-chain alcohol.
Hexadecan-1-ol: Another saturated long-chain alcohol.
Uniqueness
Tricos-9-en-7-ol is unique due to its specific structure, which includes both a double bond and a hydroxyl group at distinct positions. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in its applications.
特性
CAS番号 |
87375-78-8 |
|---|---|
分子式 |
C23H46O |
分子量 |
338.6 g/mol |
IUPAC名 |
tricos-9-en-7-ol |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-8-6-4-2/h18,20,23-24H,3-17,19,21-22H2,1-2H3 |
InChIキー |
YZUSKQVIEXXHGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CCC(CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


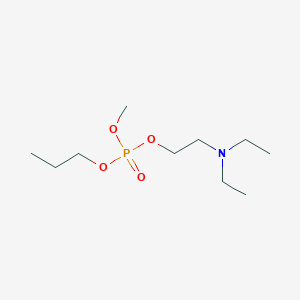
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
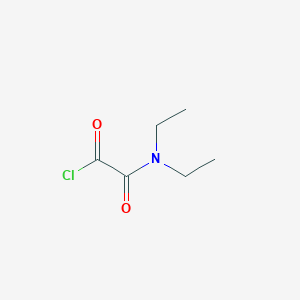
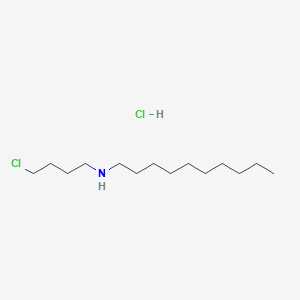
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
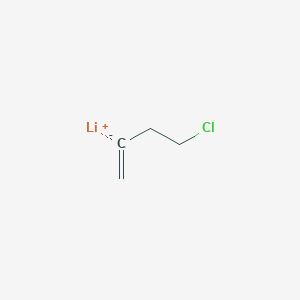
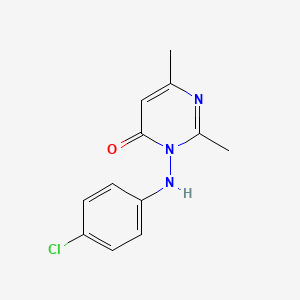
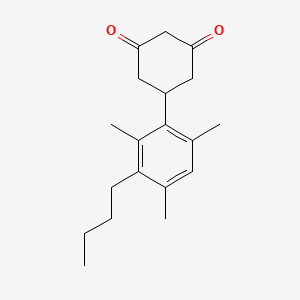
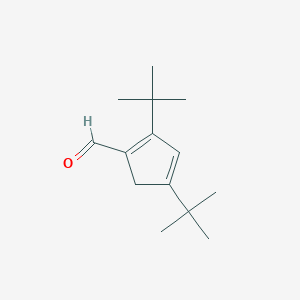
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
